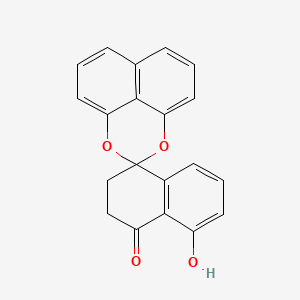

palmarumycin CP2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

palmarumycin CP2 is a natural product found in Coniothyrium palmarum, Edenia gomezpompae, and other organisms with data available.

Aplicaciones Científicas De Investigación

Antifungal Applications

Palmarumycin CP2 demonstrates potent antifungal activity against several phytopathogens. Research indicates that its effectiveness is comparable to other derivatives within the palmarumycin family.

Inhibition Rates Against Phytopathogens

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| This compound | P. piricola | 73.7 |

| This compound | R. solani | 71.3 |

The presence of specific functional groups, such as methoxy or acetyl groups, enhances the antifungal activity of palmarumycins, including CP2. Studies have shown that modifications at the C(8) position do not significantly impact antifungal efficacy, indicating a robust mechanism of action across different analogs .

Anticancer Activity

Recent studies have highlighted the selective cytotoxic effects of this compound on various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The compound's ability to inhibit cell proliferation in these lines suggests potential as an anticancer agent.

Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 5.4 |

| HeLa | 4.8 |

| MCF-7 | 6.1 |

| HT-29 | 5.9 |

The cytotoxic activity is attributed to the compound's interference with cellular processes, potentially through apoptosis induction or disruption of cell cycle progression .

Case Studies and Research Findings

Several case studies have been conducted to explore the applications of this compound in both laboratory and clinical settings:

- Case Study on Antifungal Efficacy : A study examining the effectiveness of this compound against Fusarium species demonstrated a significant reduction in fungal biomass when treated with the compound, supporting its use as a potential agricultural fungicide.

- Cancer Treatment Research : Another investigation focused on the effects of this compound on tumor growth in xenograft models showed promising results, with treated groups exhibiting reduced tumor size compared to control groups.

- Mechanistic Studies : Research into the mechanisms of action revealed that this compound may induce oxidative stress in cancer cells, leading to increased apoptosis rates.

Análisis De Reacciones Químicas

Acid-Mediated Chlorohydrin Formation and Rearrangement

Palmarumycin CP2 undergoes structural reorganization under acidic conditions through a chlorohydrin intermediate.

Reaction Data Table

This pathway highlights the reversibility of acid-induced ring opening under basic conditions .

Sodium Borohydride Reduction

CP2 undergoes selective reduction of its naphthoquinone moiety when treated with NaBH₄ under acidic conditions:

Reduction Profile

-

Reagents : NaBH₄ (4.05 equiv), AcOH/EtOH (1:1)

-

Conditions : 0°C → ambient temperature

-

Conversion : Quantitative reduction to alcohol functionality

-

Product : Palmarumycin BG1 (C₂₄H₂₀O₅) with retained spiroketal framework

Stability Under Oxidative Conditions

Attempts to epoxidize CP2 revealed stability limitations:

These results suggest the spiroketal system sensitizes CP2 to oxidative degradation .

Thermal Stability Profile

CP2 exhibits remarkable thermal resilience:

| Condition | Duration | Structural Integrity | Reference |

|---|---|---|---|

| Acetic acid at 100°C | 24 hours | Full retention | |

| Dry benzene reflux | 12 hours | Partial decomposition |

This thermal stability enables its use in high-temperature synthetic protocols .

The reactivity patterns of this compound demonstrate its dual nature as both a robust synthetic intermediate (in reductions and acid-base transformations) and a oxidation-sensitive compound. These characteristics inform its handling requirements in synthetic workflows and suggest potential biological activity modulation pathways.

Propiedades

Fórmula molecular |

C20H14O4 |

|---|---|

Peso molecular |

318.3 g/mol |

Nombre IUPAC |

8-hydroxyspiro[2,3-dihydronaphthalene-4,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-1-one |

InChI |

InChI=1S/C20H14O4/c21-14-7-3-6-13-19(14)15(22)10-11-20(13)23-16-8-1-4-12-5-2-9-17(24-20)18(12)16/h1-9,21H,10-11H2 |

Clave InChI |

BGMMZNMDIABGHL-UHFFFAOYSA-N |

SMILES canónico |

C1CC2(C3=C(C1=O)C(=CC=C3)O)OC4=CC=CC5=C4C(=CC=C5)O2 |

Sinónimos |

palmarumycin CP2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.